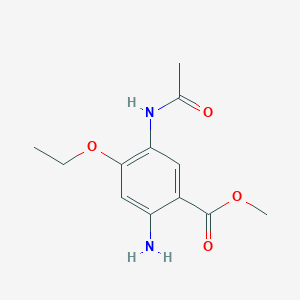

Methyl 5-acetamido-2-amino-4-ethoxybenzoate

Description

Overview of the Chemical Significance of Highly Functionalized Aromatic Compounds

Highly functionalized aromatic compounds are cornerstone molecules in modern chemistry, exhibiting a profound impact across various scientific disciplines, most notably in medicinal chemistry and materials science. The benzene (B151609) ring, with its unique electronic properties and rigid scaffold, provides an ideal platform for the precise spatial arrangement of a wide array of functional groups. This multi-functionality is a key driver of the diverse chemical and biological activities observed in this class of molecules.

The strategic placement of various substituents on an aromatic ring can dramatically influence the molecule's properties, including its reactivity, solubility, and intermolecular interactions. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the aromatic ring, thereby directing the course of subsequent chemical transformations. In the context of medicinal chemistry, these modifications are instrumental in fine-tuning the pharmacological profile of a drug candidate, enhancing its binding affinity to biological targets, and optimizing its pharmacokinetic properties.

Contextual Role of Methyl 5-acetamido-2-amino-4-ethoxybenzoate within Organic Synthesis

While specific, peer-reviewed research detailing the extensive synthetic applications of this compound is not widely available in the public domain, its structural features suggest a significant potential role as a versatile intermediate in organic synthesis. The presence of multiple, distinct functional groups—an amine, an amide, an ether, and an ester—offers a rich platform for a variety of chemical transformations.

Notably, this compound is commercially available and has been identified as "Neratinib Impurity 33". Neratinib is a potent kinase inhibitor used in the treatment of breast cancer. pharmaffiliates.com The designation of this compound as an impurity in this context strongly suggests its potential involvement as a synthetic precursor, a byproduct, or a degradation product in the manufacturing process of Neratinib or related pharmaceutical agents. The intricate structure of Neratinib necessitates the use of highly functionalized building blocks, and the substitution pattern of this compound aligns with the structural motifs present in such complex molecules.

Structural Features and Functional Group Considerations of this compound

The chemical behavior and synthetic utility of this compound are dictated by the interplay of its constituent functional groups attached to the central benzene ring.

| Functional Group | Position | Chemical Nature and Potential Reactivity |

| Amino (-NH2) | C2 | A primary aromatic amine, this group is nucleophilic and can participate in a wide range of reactions, including diazotization, acylation, alkylation, and the formation of Schiff bases. Its position ortho to the methyl ester group may influence its reactivity through steric and electronic effects. |

| Ethoxy (-OCH2CH3) | C4 | An ether linkage that is generally stable but can be cleaved under harsh acidic conditions. The ethoxy group is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution reactions. |

| Acetamido (-NHCOCH3) | C5 | An amide functional group that is generally less reactive than a primary amine. The nitrogen lone pair is delocalized into the adjacent carbonyl group, rendering it less nucleophilic. The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine. |

| Methyl Ester (-COOCH3) | C1 | An ester functional group that can undergo hydrolysis to the corresponding carboxylic acid, transesterification, or reduction to an alcohol. It can also react with nucleophiles at the carbonyl carbon. |

The relative positioning of these groups on the aromatic ring is crucial. The ortho-relationship of the amino and methyl ester groups, and the para-relationship of the amino and acetamido groups, will have a significant impact on the molecule's electronic properties and steric environment, thereby influencing its reactivity in various chemical transformations.

Scope and Objectives of Academic Research Pertaining to this compound

Currently, there is a limited body of publicly accessible academic research focused specifically on this compound. However, based on its structural characteristics and its identification as a pharmaceutical impurity, the objectives of potential research involving this compound can be logically inferred.

A primary area of investigation would likely be its efficient and scalable synthesis. Developing a robust synthetic route to this highly substituted benzene derivative would be of significant interest to process chemists, particularly if it is indeed a key intermediate in the synthesis of high-value compounds like Neratinib.

Further research would likely focus on exploring its utility as a building block for the synthesis of novel heterocyclic compounds. The vicinal amino and ester functionalities could be utilized in condensation reactions to form various fused ring systems, which are prevalent scaffolds in many biologically active molecules.

Finally, a thorough investigation and characterization of this compound as a pharmaceutical impurity are crucial for quality control and regulatory purposes in the manufacturing of Neratinib. This would involve the development of sensitive analytical methods for its detection and quantification.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-acetamido-2-amino-4-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-4-18-11-6-9(13)8(12(16)17-3)5-10(11)14-7(2)15/h5-6H,4,13H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUUVSRKGJYHGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)N)C(=O)OC)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717921 | |

| Record name | Methyl 5-acetamido-2-amino-4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222172-49-7 | |

| Record name | Methyl 5-(acetylamino)-2-amino-4-ethoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222172497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-acetamido-2-amino-4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-(acetylamino)-2-amino-4-ethoxybenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37W98X79UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Methyl 5 Acetamido 2 Amino 4 Ethoxybenzoate

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of Methyl 5-acetamido-2-amino-4-ethoxybenzoate reveals several logical disconnections. The primary disconnections involve the carbon-nitrogen and carbon-oxygen bonds associated with the amine, acetamido, and ethoxy groups, as well as the ester functionality.

A plausible retrosynthetic pathway begins by disconnecting the acetamido group, leading to a diamino precursor. Subsequently, the amino group at the 2-position can be traced back to a nitro group, a common precursor for aromatic amines. The ethoxy group can be disconnected to a hydroxyl group, and the methyl ester can be reverted to a carboxylic acid. This leads to a key intermediate, 4-hydroxy-3-nitrobenzoic acid, which can be derived from the commercially available starting material, 4-hydroxybenzoic acid. This strategic approach is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests a forward synthesis commencing with 4-hydroxybenzoic acid, followed by a sequence of nitration, esterification, etherification, reduction, and acetylation.

Classical Synthetic Routes to this compound

The classical synthesis of this compound is a multi-step process that relies on fundamental organic transformations. The sequence of these reactions is critical to achieve the desired substitution pattern due to the directing effects of the functional groups present on the aromatic ring at each stage.

Esterification Strategies of Carboxylic Acid Precursors

The esterification of the carboxylic acid group is a crucial step in the synthesis. This transformation is typically performed early in the synthetic sequence to protect the carboxylic acid from reacting in subsequent steps and to modify its electronic influence on the aromatic ring. A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. mdpi.com

For instance, 4-hydroxybenzoic acid can be converted to methyl 4-hydroxybenzoate (B8730719). This reaction is generally high-yielding.

| Reactant | Reagent | Conditions | Product | Yield (%) |

| 4-hydroxybenzoic acid | Methanol, H₂SO₄ | Reflux | Methyl 4-hydroxybenzoate | >95 |

Introduction of Amine and Acetamido Functionalities via Nitration-Reduction Sequences

The introduction of the two nitrogen-based functionalities proceeds through a nitration-reduction sequence. The directing effects of the substituents on the aromatic ring guide the position of the incoming nitro group. Starting with methyl 4-hydroxybenzoate, the hydroxyl group is a strong ortho, para-director. Nitration, typically using a mixture of nitric acid and sulfuric acid, will introduce a nitro group primarily at the position ortho to the hydroxyl group (position 3). google.com

The subsequent reduction of the nitro group to an amine is a well-established transformation. A variety of reducing agents can be employed, with catalytic hydrogenation using palladium on carbon (Pd/C) being a common and clean method. mdpi.com Other methods include the use of metals in acidic media, such as iron in acetic acid or tin in hydrochloric acid. mdpi.com

Following the reduction of the initial nitro group, a second nitration and reduction sequence would be necessary to introduce the second amino group. However, a more convergent approach involves introducing both nitrogen functionalities from a dinitro intermediate or by functional group manipulation of an existing amino group.

A more strategic approach involves nitrating methyl 4-hydroxybenzoate to yield methyl 4-hydroxy-3-nitrobenzoate. google.com After etherification, a second nitration can be performed, followed by a selective reduction. Alternatively, the synthesis can proceed with the reduction of the first nitro group, followed by acetylation and then a second nitration and reduction. The order of these steps is critical for controlling the regiochemistry.

Etherification Approaches for the Ethoxy Group

The introduction of the ethoxy group is achieved through Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group with a base, such as potassium carbonate or sodium hydride, to form a phenoxide ion, which then acts as a nucleophile to attack an ethylating agent like ethyl iodide or diethyl sulfate (B86663). mdpi.com

This step is typically performed after the initial nitration and esterification. For example, methyl 4-hydroxy-3-nitrobenzoate can be reacted with an ethylating agent in the presence of a base to yield methyl 4-ethoxy-3-nitrobenzoate.

Sequential Functional Group Transformations for Aromatic Substitution

A plausible sequential pathway for the synthesis of this compound is as follows:

Nitration of 4-hydroxybenzoic acid: Treatment with nitric acid in sulfuric acid yields 4-hydroxy-3-nitrobenzoic acid. The hydroxyl group directs the nitration to the ortho position. google.com

Esterification: The resulting carboxylic acid is converted to its methyl ester, methyl 4-hydroxy-3-nitrobenzoate, using methanol and a catalytic amount of sulfuric acid. mdpi.com

Etherification: The phenolic hydroxyl group is then etherified using an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base like potassium carbonate to give methyl 4-ethoxy-3-nitrobenzoate.

Second Nitration: The existing substituents (alkoxy and ester) will direct the second nitration. The powerful activating and ortho, para-directing ethoxy group will direct the incoming nitro group to the 5-position. This would yield methyl 4-ethoxy-3,5-dinitrobenzoate.

Selective Reduction: The two nitro groups must be selectively reduced. This can be a challenging step. One approach is to use a reducing agent that can selectively reduce one nitro group over the other, for example, using sodium sulfide (B99878) or ammonium (B1175870) polysulfide (Zinin reduction). Alternatively, catalytic hydrogenation conditions can sometimes be fine-tuned to achieve partial reduction. A more reliable method would be to reduce both nitro groups to amines to get methyl 3,5-diamino-4-ethoxybenzoate.

Selective Acetylation: With a diamino compound, selective acetylation of one amino group is required. The difference in the steric and electronic environment of the two amino groups can be exploited. The amino group at the 5-position is flanked by a hydrogen and an ester group, while the amino group at the 3-position is between an ethoxy group and a hydrogen. The relative reactivity would need to be determined experimentally. A common method for acetylation involves the use of acetyl chloride or acetic anhydride (B1165640). chemicalbook.com

An alternative and likely more regioselective route would be:

Nitration of methyl 4-hydroxybenzoate to give methyl 4-hydroxy-3-nitrobenzoate.

Etherification to yield methyl 4-ethoxy-3-nitrobenzoate.

Reduction of the nitro group to an amino group, yielding methyl 3-amino-4-ethoxybenzoate.

Acetylation of the amino group to give methyl 3-acetamido-4-ethoxybenzoate. The acetamido group is an ortho, para-director.

Nitration of this intermediate. The strong activating effect of the ethoxy group and the ortho, para-directing acetamido group will direct the incoming nitro group to the 5-position, ortho to the ethoxy group and para to the acetamido group, yielding methyl 3-acetamido-4-ethoxy-5-nitrobenzoate.

Reduction of the newly introduced nitro group to an amino group to afford the final product, this compound. This final reduction can be achieved by catalytic hydrogenation. mdpi.com

Advanced and Stereoselective Synthesis Approaches for this compound

While the target molecule is achiral and therefore stereoselective synthesis is not a primary concern, advanced methodologies can offer significant advantages in terms of regioselectivity, efficiency, and milder reaction conditions.

Modern synthetic chemistry has seen the development of powerful cross-coupling reactions and directed C-H activation strategies that can be applied to the synthesis of polysubstituted aromatics. For instance, a late-stage introduction of the amino or acetamido groups could be envisioned using palladium-catalyzed Buchwald-Hartwig amination reactions on a suitably halogenated precursor.

Directed ortho-metalation (DoM) is another powerful tool for the regioselective functionalization of aromatic rings. A directing group on the ring, such as an amide or a methoxy (B1213986) group, can direct a strong base to deprotonate the adjacent ortho position, which can then be quenched with an electrophile. This strategy could potentially be used to introduce substituents with high regiocontrol, avoiding the issues of mixed isomers often encountered in classical electrophilic aromatic substitution reactions.

Exploration of Chemo-, Regio-, and Stereoselective Syntheses

The synthesis of this compound presents several challenges in terms of selectivity. A plausible synthetic route would likely commence from a precursor such as Methyl 4-amino-2-ethoxy-5-nitrobenzoate. This starting material possesses the desired ethoxy group at the C4 position and functional groups at C2 and C5 that can be strategically manipulated.

Chemoselectivity: A key transformation in the proposed synthesis is the selective reduction of the nitro group at the C5 position to an amino group, without affecting the ester functionality or the existing amino group at C2. Various reducing agents are known to chemoselectively reduce nitro groups in the presence of other reducible functional groups. For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under controlled conditions is a common and effective method. Other reagents such as tin(II) chloride (SnCl2) in acidic media or sodium dithionite (B78146) (Na2S2O4) can also be employed. The choice of reagent can be critical to avoid undesired side reactions.

Regioselectivity: Following the reduction of the nitro group, the resulting diamino compound, Methyl 2,5-diamino-4-ethoxybenzoate, possesses two amino groups with different electronic environments. The subsequent acylation step to introduce the acetamido group at the C5 position must be regioselective. The reactivity of the two amino groups towards an acylating agent like acetic anhydride or acetyl chloride will differ. The amino group at C2 is ortho to the electron-withdrawing methoxycarbonyl group, which may decrease its nucleophilicity. Conversely, the amino group at C5 is para to the electron-donating ethoxy group and ortho to the other amino group, which could influence its reactivity. Careful control of reaction conditions, such as temperature and the stoichiometry of the acylating agent, is necessary to achieve selective acylation of the C5 amino group. In cases where direct regioselective acylation is not feasible, a protection-deprotection strategy might be required. For example, the more nucleophilic amino group could be temporarily protected with a suitable protecting group, followed by acylation of the remaining amino group and subsequent deprotection.

Stereoselectivity: As the target molecule, this compound, is achiral, stereoselectivity is not a primary concern in its synthesis.

Table 1: Comparison of Reducing Agents for Chemoselective Nitro Group Reduction

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| H2, Pd/C | Methanol, Room Temperature, 1 atm | High yields, clean reaction | Flammable gas, specialized equipment |

| SnCl2·2H2O | Ethanol (B145695), Reflux | Inexpensive, effective | Stoichiometric amounts, metal waste |

| Na2S2O4 | Water/Methanol, Room Temperature | Mild conditions, good for sensitive substrates | Can be sluggish, requires aqueous workup |

| Fe, NH4Cl | Ethanol/Water, Reflux | Inexpensive, environmentally benign metal | Heterogeneous reaction, filtration required |

Tandem and One-Pot Reaction Sequences

To enhance efficiency and reduce waste, tandem or one-pot reaction sequences are highly desirable in organic synthesis. For the preparation of this compound, a one-pot process that combines the reduction of the nitro group and the subsequent regioselective acylation would be an elegant approach.

A hypothetical one-pot synthesis could involve the reduction of Methyl 4-amino-2-ethoxy-5-nitrobenzoate using a suitable reducing agent. After the complete reduction of the nitro group, an acylating agent could be directly added to the reaction mixture without isolating the intermediate diamine. The success of such a one-pot reaction would heavily depend on the compatibility of the reagents and the ability to control the regioselectivity of the acylation in the same reaction vessel. For instance, after a catalytic hydrogenation, the catalyst could be filtered off, and the crude solution of the diamine could be directly treated with the acylating agent.

Sustainable and Green Chemistry Aspects in the Synthesis of this compound

The principles of green chemistry are increasingly important in the design of synthetic routes. These principles aim to minimize the environmental impact of chemical processes.

Atom economy is a measure of the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. studymind.co.uksavemyexams.com Reactions with high atom economy are preferred as they generate less waste.

In the proposed synthesis of this compound, the key transformations are reduction and acylation.

Reduction of the Nitro Group: Catalytic hydrogenation is a highly atom-economical method for nitro group reduction, as the only byproduct is water. In contrast, reductions using stoichiometric metal reagents like SnCl2 or Fe have lower atom economies due to the formation of metal salt byproducts. libretexts.org

Acylation: The acylation of an amine with acetic anhydride to form an acetamide (B32628) is also an atom-economical reaction, with acetic acid being the only byproduct. The use of acetyl chloride would generate HCl as a byproduct.

Maximizing reaction efficiency also involves optimizing reaction yields and minimizing the number of synthetic steps, which aligns with the goals of developing tandem or one-pot procedures.

Table 2: Atom Economy of Different Synthetic Steps

| Reaction Step | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Nitro Reduction (H2/Pd/C) | R-NO2 + 3H2 | R-NH2 | 2H2O | High (depends on R) |

| Nitro Reduction (SnCl2) | R-NO2 + 3SnCl2 + 7H+ | R-NH3+ | 3Sn4+ + 2H2O | Low |

| Acylation (Acetic Anhydride) | R-NH2 + (CH3CO)2O | R-NHCOCH3 | CH3COOH | High |

| Acylation (Acetyl Chloride) | R-NH2 + CH3COCl | R-NHCOCH3 | HCl | High |

The choice of solvents and catalysts plays a significant role in the environmental impact of a synthesis.

Solvent Selection: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer solvents such as water, ethanol, or supercritical fluids. wikipedia.org For the proposed synthesis, solvents like ethanol or ethyl acetate, which are derived from renewable resources and have a better environmental profile than chlorinated solvents, would be preferable. The possibility of performing reactions in water, especially for the reduction step, should also be explored.

Catalytic Methods: The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates and selectivity, often under milder conditions, and can be used in small amounts and potentially recycled. acs.org Catalytic hydrogenation for the nitro reduction is a prime example of a green catalytic method. The development of novel, highly efficient, and recyclable catalysts for both the reduction and acylation steps would further enhance the sustainability of the synthesis. For instance, solid acid catalysts could be investigated for the acylation step to replace traditional acid catalysts that are difficult to separate from the reaction mixture.

Comparative Analysis of Synthetic Strategies for this compound

A comparative analysis of potential synthetic strategies for this compound reveals a trade-off between factors such as cost, efficiency, safety, and environmental impact.

Strategy 1: Stepwise Synthesis

This traditional approach would involve the isolation and purification of the intermediate diamine after the reduction step, followed by a separate acylation reaction.

Pros: Allows for the optimization of each individual step and characterization of intermediates, potentially leading to higher purity of the final product.

Strategy 2: One-Pot Synthesis

This strategy would combine the reduction and acylation steps in a single reaction vessel.

Cons: Requires careful optimization to ensure compatibility of reagents and control of regioselectivity. The presence of byproducts from the first step might interfere with the second step.

Strategy 3: Alternative Routes

Exploring alternative starting materials and synthetic pathways could also be considered. For example, a route starting from a molecule that already contains the acetamido group and then introducing the amino group at the C2 position might be possible, although likely more complex due to the directing effects of the existing substituents.

Table 3: Comparison of Synthetic Strategies

| Feature | Stepwise Synthesis | One-Pot Synthesis |

| Overall Yield | Potentially lower due to multiple steps | Potentially higher |

| Reaction Time | Longer | Shorter |

| Solvent Consumption | Higher | Lower |

| Waste Generation | Higher | Lower |

| Process Control | Simpler for each step | More complex |

| Optimization | Stepwise | Requires multi-parameter optimization |

Chemical Reactivity and Transformation Studies of Methyl 5 Acetamido 2 Amino 4 Ethoxybenzoate

Reactivity of the Aromatic Amine Group in Methyl 5-acetamido-2-amino-4-ethoxybenzoate

The aromatic amine group is a key site for various chemical reactions, including acylation, sulfonylation, and diazotization, which can lead to a diverse range of derivatives.

The lone pair of electrons on the nitrogen atom of the aromatic amine makes it nucleophilic, readily reacting with acylating and sulfonylating agents.

Acylation: In a reaction analogous to the acylation of other aminobenzoates, the primary amine of this compound is expected to react with acyl halides (like acetyl chloride) or anhydrides (like acetic anhydride) in the presence of a base to form the corresponding N-acyl derivative. The base neutralizes the acid byproduct and facilitates the reaction.

Sulfonylation: Similarly, sulfonylation can be achieved by reacting the aromatic amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. This reaction would yield the corresponding sulfonamide. A patent describing the synthesis of a related compound, 2-methoxy-4-acetylamino-5-ethylsulfonyl methyl benzoate (B1203000), involves the reaction of a halogenated precursor with sodium ethanesulfinate, showcasing a method to introduce a sulfonyl group onto the ring. google.com

Table 1: Representative Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acetyl Chloride | Methyl 2,5-diacetamido-4-ethoxybenzoate |

| This compound | p-Toluenesulfonyl Chloride | Methyl 5-acetamido-4-ethoxy-2-(p-toluenesulfonamido)benzoate |

The primary aromatic amine group can be converted into a diazonium salt by treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. This diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions, known as Sandmeyer reactions, to introduce a wide range of substituents onto the aromatic ring.

Potential transformations of the diazonium salt include:

Replacement by a Halogen: Treatment with cuprous chloride (CuCl), cuprous bromide (CuBr), or potassium iodide (KI) would yield the corresponding 2-chloro, 2-bromo, or 2-iodo derivative.

Replacement by a Cyano Group: Reaction with cuprous cyanide (CuCN) would introduce a cyano group at the 2-position.

Replacement by a Hydroxyl Group: Heating the diazonium salt solution would lead to the formation of the 2-hydroxy derivative.

Table 2: Potential Diazotization and Subsequent Transformation Reactions

| Starting Material | Reagents | Product |

|---|

Direct nucleophilic aromatic substitution on the benzene (B151609) ring of this compound is generally difficult due to the electron-donating nature of the amino and ethoxy groups. However, if a strongly electron-withdrawing group were present on the ring, or if the amino group were converted to a better leaving group (such as the diazonium group), nucleophilic substitution would be more feasible. For instance, the synthesis of Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate involves the condensation of a halogenated precursor with sodium ethanesulfinate, which can be considered a nucleophilic aromatic substitution reaction. google.com

Reactivity of the Acetamido Functionality

The acetamido group, while generally less reactive than the primary aromatic amine, can also participate in specific chemical transformations.

Hydrolysis: The acetamido group can be hydrolyzed back to a primary amine under acidic or basic conditions. Acid-catalyzed hydrolysis would proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis would involve the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. This reaction would convert this compound back to Methyl 2,5-diamino-4-ethoxybenzoate.

Transamidation: While less common, it is conceivable that under specific conditions, the acetamido group could undergo transamidation, where the acetyl group is transferred to another amine.

Direct N-alkylation or N-arylation of the acetamido nitrogen is challenging due to the delocalization of the nitrogen's lone pair into the adjacent carbonyl group, which reduces its nucleophilicity. However, under forcing conditions or with highly reactive alkylating agents, some degree of N-alkylation might be possible. More commonly, the acetamido group is first deprotonated with a strong base to form an amide anion, which is then a much more potent nucleophile for subsequent alkylation. Research on N-alkylation of amino acids often involves protection of the amino group as a sulfonamide to facilitate alkylation. monash.edu While this is not directly on an acetamido group, it suggests a potential strategy.

Transformations Involving the Ester Group

The methyl ester group is a key site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids and primary alcohols.

The methyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid, 5-acetamido-2-amino-4-ethoxybenzoic acid, under either acidic or alkaline conditions.

Alkaline hydrolysis, or saponification, is typically more efficient as it is an irreversible process. chemguide.co.uk The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. chemguide.co.uk The resulting product is the sodium salt of the carboxylic acid, which can then be neutralized with a strong acid to yield the free carboxylic acid. Studies on various methyl benzoates show that electron-donating groups on the aromatic ring can influence the rate of hydrolysis. chegg.com For instance, high temperatures (200–300 °C) in slightly alkaline solutions have been shown to quantitatively saponify substituted methyl benzoates. rsc.org

Acid-catalyzed hydrolysis, typically performed by heating the ester under reflux with a dilute mineral acid like hydrochloric or sulfuric acid, is a reversible reaction. chemguide.co.uk To drive the equilibrium towards the products, an excess of water is generally used. chemguide.co.uk

| Condition | Reagents | Typical Temperature | Product Form | Reference |

|---|---|---|---|---|

| Alkaline Hydrolysis (Saponification) | Dilute NaOH or KOH solution | Reflux / High Temperature (200-300°C) | Carboxylate Salt | rsc.org, , chemguide.co.uk |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl in excess water | Reflux | Carboxylic Acid | chemguide.co.uk |

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol, resulting in a new ester. This reaction can be catalyzed by either acids or bases. ucla.edu For example, reacting this compound with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would yield Ethyl 5-acetamido-2-amino-4-ethoxybenzoate and methanol (B129727). ucla.edu To achieve a high yield, the alcohol reactant (e.g., ethanol) is typically used in large excess to shift the equilibrium towards the desired product. ucla.edutcu.edu

Base-catalyzed transesterification, using an alkoxide such as sodium ethoxide, is also an effective method. ucla.edu Recent research has also explored the use of solid catalysts, such as maghemite-ZnO nanoparticles, for the transesterification of methyl benzoate, offering advantages in terms of catalyst recyclability. researchgate.net

The ester group can be reduced to a primary alcohol, yielding (5-acetamido-2-amino-4-ethoxyphenyl)methanol. While sodium borohydride (B1222165) (NaBH₄) is a common reducing agent, it is generally not reactive enough to reduce esters under standard conditions. researchgate.netlibretexts.org However, its reactivity can be enhanced. A system of sodium borohydride in a mixture of THF and methanol has been shown to effectively reduce aromatic methyl esters to their corresponding alcohols in good yields (70-92%). ias.ac.inresearchgate.net This method is advantageous as it is selective for the ester group in the presence of other functional groups like amides or nitro groups. ias.ac.inresearchgate.net

For a more forceful reduction, lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of readily converting esters to primary alcohols. libretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by a careful aqueous workup to hydrolyze the intermediate aluminum alkoxide complex. libretexts.org

| Reducing Agent System | Solvent | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| NaBH₄ / Methanol | THF | Reflux for 2-5 hours | Primary Alcohol | ias.ac.in, researchgate.net |

| LiAlH₄ | Anhydrous Ether (e.g., THF, Diethyl ether) | 0°C to room temperature, followed by aqueous workup | Primary Alcohol | libretexts.org |

Reactivity of the Ethoxy Group in this compound

The ethoxy group, an ether linkage to the aromatic ring, is generally stable but can undergo cleavage under specific, harsh conditions. It also plays a significant electronic role in directing the outcome of reactions on the benzene ring.

Cleavage of the aryl-oxygen bond in the ethoxy group requires strong reagents. Boron tribromide (BBr₃) is a classic and highly effective reagent for cleaving aryl alkyl ethers to yield a phenol (B47542) and an alkyl bromide. nih.govnih.gov The reaction with this compound would be expected to produce Methyl 5-acetamido-2-amino-4-hydroxybenzoate. The reaction mechanism involves the formation of an ether-BBr₃ adduct, followed by nucleophilic attack. ufp.ptresearchgate.net These reactions are often carried out at low temperatures in an inert solvent like dichloromethane. researchgate.net

Strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can also be used to cleave ethers, although this method may also lead to the hydrolysis of the ester and amide groups under the harsh conditions required. researchgate.net

In electrophilic aromatic substitution reactions, the substituents already present on the benzene ring dictate the position of the incoming electrophile. The directing influence of a group is determined by its ability to donate or withdraw electron density via resonance and inductive effects. wikipedia.org

The benzene ring of this compound has three electron-donating groups:

Amino (-NH₂): This is a very strong activating group and a powerful ortho, para-director due to the ability of the nitrogen's lone pair to donate electron density into the ring through resonance. wikipedia.org

Ethoxy (-OCH₂CH₃): An alkoxy group is also a strong activating group and an ortho, para-director for the same reason as the amino group. youtube.com

Acetamido (-NHCOCH₃): This group is considered a moderately activating ortho, para-director. brainly.comstackexchange.com While the nitrogen lone pair can donate electron density to the ring via resonance, this effect is somewhat diminished by the electron-withdrawing nature of the adjacent carbonyl group. brainly.comstackexchange.com

The positions on the ring relative to the existing substituents are as follows:

Position 1: -COOCH₃ (meta-director)

Position 2: -NH₂ (ortho, para-director)

Position 3: Open

Position 4: -OCH₂CH₃ (ortho, para-director)

Position 5: -NHCOCH₃ (ortho, para-director)

Position 6: Open

The directing effects of the activating groups reinforce each other, strongly favoring electrophilic substitution at position 3 and, to a lesser extent, position 6. The -NH₂ group is the strongest activator, followed by the -OCH₂CH₃ group, and then the -NHCOCH₃ group. Their combined ortho, para-directing influence makes the open positions (3 and 6) highly nucleophilic and thus the most likely sites for attack by an electrophile. Position 3 is ortho to both the strong -NH₂ and -OCH₂CH₃ activators, making it the most probable site of substitution. Position 6 is ortho to the -NHCOCH₃ group and para to the -NH₂ group, also making it an activated site.

Aromatic Electrophilic and Nucleophilic Substitution Reactions on the Benzene Ring of this compound

The reactivity of the benzene ring in "this compound" towards substitution reactions is significantly influenced by the electronic properties of its three substituents: a primary amino group (-NH₂), an acetamido group (-NHCOCH₃), and an ethoxy group (-OCH₂CH₃). These groups collectively render the aromatic ring highly electron-rich and thus strongly activated towards electrophilic substitution. Conversely, the electron-rich nature of the ring makes it generally unreactive towards nucleophilic aromatic substitution, which typically requires the presence of strong electron-withdrawing groups.

Regioselectivity and Electronic Effects of Substituents

The directing influence of the substituents on an incoming electrophile is a critical aspect of the reactivity of "this compound". All three substituents—amino, acetamido, and ethoxy—are ortho, para-directing groups due to their ability to donate electron density to the benzene ring through resonance. brainly.combrainly.comstackexchange.com This electron donation stabilizes the carbocation intermediate (the sigma complex or arenium ion) formed during electrophilic attack at the ortho and para positions.

The relative activating strength of these groups generally follows the order: -NH₂ > -OR > -NHCOR. The amino group is a powerful activator, while the acetamido group is a less potent activator because the lone pair on the nitrogen is also delocalized onto the adjacent carbonyl oxygen. echemi.comchegg.com The ethoxy group's activating effect lies between these two.

In "this compound," the positions on the benzene ring are numbered as follows: C1 is attached to the methyl ester, C2 to the amino group, C4 to the ethoxy group, and C5 to the acetamido group. The available positions for electrophilic attack are C3 and C6.

Considering the directing effects of the existing substituents:

The amino group at C2 strongly directs incoming electrophiles to its ortho (C3) and para (C6) positions.

The ethoxy group at C4 directs to its ortho positions (C3 and C5). However, C5 is already substituted.

The acetamido group at C5 directs to its ortho (C4 and C6) and para (C1) positions. C1 and C4 are already substituted.

Based on a qualitative analysis of these directing effects, both the C3 and C6 positions are activated. However, the C6 position is ortho to the moderately activating acetamido group and para to the strongly activating amino group. The C3 position is ortho to both the strongly activating amino group and the moderately activating ethoxy group. Steric hindrance may also play a role, with the C3 position being flanked by two substituents, potentially making the C6 position more accessible to some electrophiles. youtube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Substitution | Activating Substituents Directing to this Position | Predicted Reactivity |

| C3 | Ortho to -NH₂ (strong activator), Ortho to -OCH₂CH₃ (moderate activator) | Highly Activated |

| C6 | Para to -NH₂ (strong activator), Ortho to -NHCOCH₃ (moderate activator) | Highly Activated |

Mechanistic Pathways of Substitution Reactions

The mechanism for electrophilic aromatic substitution on "this compound" follows the general, well-established two-step pathway.

Step 1: Formation of the Sigma Complex (Arenium Ion)

An electrophile (E⁺) attacks the electron-rich π system of the benzene ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The formation of this intermediate is the rate-determining step of the reaction. The substituents play a crucial role in stabilizing this intermediate.

For attack at the C6 position, the positive charge in the resonance structures of the sigma complex can be delocalized onto the nitrogen atom of the highly activating amino group at the para position. This provides a particularly stable resonance contributor where all atoms (except hydrogen) have a full octet of electrons. A similar, though less pronounced, stabilization is offered by the ortho acetamido group.

For attack at the C3 position, the positive charge is stabilized by resonance donation from the adjacent amino and ethoxy groups.

Step 2: Deprotonation to Restore Aromaticity

In the final step, a weak base present in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the benzene ring and yields the substituted product. This step is typically fast.

Due to the presence of multiple strong activating groups, reactions such as halogenation, nitration, and sulfonation are expected to proceed readily. byjus.combyjus.com However, the high reactivity of the ring, particularly due to the amino group, can sometimes lead to multiple substitutions or side reactions like oxidation, especially under harsh conditions. libretexts.org For instance, direct nitration of highly activated anilines can be problematic, often requiring the amino group to be temporarily protected as an amide to moderate its reactivity. byjus.com

Nucleophilic aromatic substitution on this compound is highly unlikely under standard conditions. The benzene ring is electron-rich, and there are no strongly electron-withdrawing groups to activate the ring towards nucleophilic attack. Additionally, there are no suitable leaving groups on the ring that could be displaced by a nucleophile.

Derivatization and Synthetic Utility of Methyl 5 Acetamido 2 Amino 4 Ethoxybenzoate As a Building Block

Design Principles for New Derivatives of Methyl 5-acetamido-2-amino-4-ethoxybenzoate

The design of new molecules from this compound is guided by the strategic manipulation of its existing functionalities and the modification of its core aromatic scaffold.

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: amino (-NH2), acetamido (-NHCOCH3), and ethoxy (-OC2H5). These groups direct incoming electrophiles primarily to the ortho and para positions. Given the existing substitution pattern, the only available position on the ring (C6) is ortho to the amino group and meta to the other substituents, making it the primary target for electrophilic attack.

Common scaffold modification strategies could include:

Halogenation: Introduction of bromine or chlorine at the C6 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These new halogenated derivatives can then serve as handles for further cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds.

Nitration: Careful nitration could introduce a nitro group at the C6 position. The nitro group can be subsequently reduced to another amino group, creating a triaminobenzene derivative, or used as an electron-withdrawing group to modulate the electronic properties of the molecule.

The diverse functional groups on this compound allow for a wide range of chemical transformations. These interconversions are key to creating a library of derivatives with varied properties and functionalities.

The primary amino group (-NH2) is a versatile site for modification:

Diazotization: Treatment with nitrous acid (HNO2) converts the amino group into a diazonium salt (-N2+). This intermediate is highly useful and can be replaced by a variety of substituents through Sandmeyer or related reactions, introducing groups such as -OH, -F, -Cl, -Br, -I, and -CN.

Acylation and Alkylation: The amino group can be readily acylated to form amides or alkylated to form secondary or tertiary amines, altering the steric and electronic environment of the molecule.

The methyl ester (-COOCH3) can be transformed via several pathways:

Hydrolysis: Saponification with a base like sodium hydroxide (B78521) followed by acidification will convert the ester to the corresponding carboxylic acid. This introduces a new functional handle for amide bond formation or other carboxylate chemistry.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to a primary alcohol (a hydroxymethyl group).

Amidation: Direct reaction with amines can convert the ester into an amide, a key functional group in many biologically active molecules.

Other functional groups also offer pathways for derivatization. The acetamido group can be hydrolyzed under acidic or basic conditions to reveal a second primary amino group. The ethoxy ether linkage can be cleaved using strong acids like HBr to yield a phenol (B47542).

Table 1: Potential Functional Group Interconversions

| Functional Group | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| Amino (-NH₂) | Diazotization/Sandmeyer | 1. NaNO₂, HCl 2. CuX (X=Cl, Br, CN) | -Cl, -Br, -CN |

| Methyl Ester (-COOCH₃) | Hydrolysis | NaOH, H₂O then H₃O⁺ | Carboxylic Acid (-COOH) |

| Methyl Ester (-COOCH₃) | Reduction | LiAlH₄ | Primary Alcohol (-CH₂OH) |

| Acetamido (-NHCOCH₃) | Hydrolysis | H₃O⁺ or OH⁻ | Amino (-NH₂) |

| Ethoxy (-OC₂H₅) | Ether Cleavage | HBr or BBr₃ | Phenol (-OH) |

Synthesis of Nitrogen-Containing Heterocycles from this compound

The ortho-disposed amino and ester groups make this molecule an ideal precursor for annulation reactions to form fused nitrogen-containing heterocyclic systems, which are prevalent in medicinal chemistry. nih.govnih.gov

The 1,2-aminoester substitution pattern is characteristic of an anthranilate derivative. Such compounds are well-known to undergo cyclocondensation reactions with various reagents to form important heterocyclic cores. For example, reaction with formamide (B127407) or other one-carbon synthons can lead to the formation of quinazolinones. Reaction with hydrazine (B178648) can yield pyridazinone derivatives. These annulation strategies provide a direct route to complex heterocyclic scaffolds from a simple starting material. orientjchem.org

Substituted anilines are classical starting materials for the synthesis of quinoline (B57606) and quinolone ring systems. jptcp.com this compound can serve as the aniline (B41778) component in several named reactions to produce highly substituted quinolones.

Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of an aniline with a β-ketoester. synarchive.comwikipedia.orgquimicaorganica.org Reacting this compound with a β-ketoester like ethyl acetoacetate (B1235776) would first form an enamine or a β-ketoanilide intermediate. mdpi.com Subsequent thermal cyclization under different conditions can lead to either 4-quinolone or 2-quinolone derivatives. Heating at high temperatures (around 250 °C) typically favors intramolecular cyclization to yield 4-quinolones. wikipedia.orgmdpi.com

Gould-Jacobs Reaction: This method is used to prepare 4-hydroxyquinoline (B1666331) derivatives (which exist in tautomeric equilibrium with 4-quinolones). wikipedia.org The reaction begins with the condensation of the aniline with diethyl ethoxymethylenemalonate. ablelab.euwikipedia.org The resulting intermediate undergoes thermal cyclization to form the quinoline ring system. wikipedia.org Subsequent hydrolysis and decarboxylation steps can furnish the final quinolone product. This reaction is particularly effective for anilines bearing electron-donating groups. wikipedia.org

Table 2: Key Reactions for Heterocycle Synthesis

| Named Reaction | Reactant(s) | Product Class |

|---|---|---|

| Conrad-Limpach Synthesis | β-ketoester (e.g., ethyl acetoacetate) | 4-Hydroxyquinolines (4-Quinolones) |

| Gould-Jacobs Reaction | Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylates |

| Niementowski Quinazoline Synthesis | Formamide | Quinazolin-4-ones |

Development of Polymeric or Supramolecular Materials Precursors from this compound

Beyond its use in synthesizing discrete small molecules, this compound holds potential as a monomer precursor for the development of advanced materials.

For the creation of polymeric materials , the molecule would first require modification to introduce suitable polymerizable functionalities. For instance, hydrolysis of both the ester and acetamido groups would yield 2,5-diamino-4-ethoxybenzoic acid. This "AB2" type monomer, possessing one carboxylic acid group and two amino groups, could undergo self-condensation to form hyperbranched polyamides. Alternatively, it could be copolymerized with diacyl chlorides or dicarboxylic acids to produce linear aromatic polyamides, a class of high-performance polymers known for their thermal stability and mechanical strength.

In the realm of supramolecular materials , the inherent structural features of the molecule are highly advantageous. Aromatic amides are known to be excellent building blocks for self-assembly due to a combination of noncovalent interactions. acs.orgrsc.org The amide N-H and C=O groups are potent hydrogen bond donors and acceptors, respectively, which can direct the formation of ordered, one- or two-dimensional networks. rsc.org Furthermore, the electron-rich aromatic ring can participate in π–π stacking interactions, which further stabilize the self-assembled structures. rsc.org By modifying the peripheral groups, it is possible to tune the solubility and packing of the molecules, potentially leading to the formation of organogels, liquid crystals, or other ordered soft materials. acs.orgiupac.org

Monomer Synthesis for Polymerization

Theoretically, the bifunctional nature of this compound, specifically the presence of the primary amino group and the methyl ester, makes it a candidate for step-growth polymerization. For instance, the amino group could react with diacyl chlorides, diisocyanates, or dicarboxylic acids to form polyamides, polyureas, or polyimides, respectively. The methyl ester could also undergo transesterification with diols to form polyesters.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Resulting Linkage |

| Polyamide | Diacyl chloride | Amide |

| Polyurea | Diisocyanate | Urea |

| Polyester | Diol | Ester |

This table is based on theoretical reactivity and does not represent experimentally verified polymerizations of this specific monomer.

Linker Molecules for Advanced Material Scaffolds

The structure of this compound suggests its potential use as a linker molecule in the synthesis of advanced materials like metal-organic frameworks (MOFs) or porous organic frameworks (POFs). The aromatic core provides rigidity, while the functional groups could serve as coordination sites for metal ions or as reactive handles for incorporation into a larger porous network. Modification of the ester to a carboxylic acid would be a common initial step to facilitate its use as a linker in MOF synthesis.

This compound as an Intermediate in Multi-Step Organic Syntheses

The combination of functional groups on the benzene ring makes this compound a potentially versatile intermediate for the synthesis of more complex molecules.

Pathways to Complex Aromatic Architectures

The amino and acetamido groups can direct further electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents on the benzene ring. The primary amino group can be diazotized and converted into a wide array of other functional groups (e.g., -OH, -Cl, -Br, -CN, -H) via Sandmeyer or related reactions. This would open up pathways to a diverse range of substituted aromatic compounds.

Strategic Integration into Diverse Synthetic Sequences

The primary amine is a key functional group for the construction of heterocyclic rings. For example, it could undergo condensation reactions with 1,3-dicarbonyl compounds to form benzodiazepines, or with other appropriate reagents to construct quinoxalines, benzimidazoles, or benzoxazoles. The acetamido and ethoxy groups can modulate the reactivity of the aromatic ring and can be retained or modified in subsequent synthetic steps.

Table 2: Potential Heterocyclic Systems from this compound

| Reagent | Resulting Heterocycle |

| 1,3-Dicarbonyl compound | Benzodiazepine derivative |

| α-Diketone | Quinoxaline derivative |

| Carboxylic acid or aldehyde | Benzimidazole derivative |

| Phosgene or equivalent | Benzoxazolone derivative |

This table outlines theoretical synthetic possibilities based on the functional groups present.

Computational and Theoretical Chemistry Investigations of Methyl 5 Acetamido 2 Amino 4 Ethoxybenzoate

Electronic Structure Analysis of Methyl 5-acetamido-2-amino-4-ethoxybenzoate

A detailed analysis of the electronic structure would provide fundamental insights into the molecule's reactivity and properties.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule and its interactions with its neighbors are critical to its physical and biological properties.

Spectroscopic Property Prediction through Computational Methods

Computational methods are frequently used to predict and help interpret experimental spectra. For this compound, this would involve:

NMR Spectroscopy: Calculation of the nuclear magnetic shielding constants to predict the 1H and 13C NMR chemical shifts. This would aid in the structural confirmation of the molecule.

Vibrational Spectroscopy (IR and Raman): Computation of the vibrational frequencies and intensities to predict the infrared and Raman spectra. This would provide information about the molecule's functional groups and bonding.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations would be needed to predict the electronic transitions and the resulting UV-Vis absorption spectrum, offering insights into the molecule's chromophores.

In the absence of dedicated computational research on this compound, it is not possible to provide the specific, data-rich content requested. The scientific community has yet to publish studies that would allow for a thorough and accurate discussion of these computational and theoretical aspects. Should such research become available in the future, a detailed article could be composed.

Theoretical Calculations of Vibrational Frequencies

Theoretical calculations of vibrational frequencies serve as a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. For a molecule like this compound, Density Functional Theory (DFT) is a commonly employed method. The process involves optimizing the molecular geometry to find its lowest energy conformation, followed by frequency calculations at the same level of theory.

The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a popular choice that provides a good balance between accuracy and computational cost for organic molecules. The output of these calculations is a list of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. To correct for this, a scaling factor is typically applied.

The detailed assignment of vibrational modes can be achieved through visualization of the normal modes of vibration and by considering the Potential Energy Distribution (PED). This allows for the precise association of calculated frequencies with specific molecular motions, such as C-H stretching, N-H bending, C=O stretching, and vibrations of the benzene (B151609) ring.

Table 1: Illustrative Example of Calculated Vibrational Frequencies and Assignments

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (Potential Energy Distribution %) |

| 3580 | 3437 | ν(N-H) asymmetric stretch (98%) |

| 3470 | 3331 | ν(N-H) symmetric stretch (97%) |

| 3105 | 2981 | ν(C-H) aromatic (99%) |

| 1715 | 1646 | ν(C=O) ester (85%) |

| 1680 | 1613 | ν(C=O) amide (Amide I) (80%) |

| 1620 | 1555 | δ(N-H) amine scissoring (75%) |

| 1540 | 1478 | Amide II (60% ν(C-N), 40% δ(N-H)) |

| 1280 | 1229 | ν(C-O) ester (70%) |

Note: The data in this table is hypothetical and serves to illustrate the format of results from a DFT vibrational frequency calculation.

Chemical Shift Predictions for Nuclear Magnetic Resonance Spectroscopy

Computational chemistry provides a valuable means to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of molecules like this compound. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. These calculations are typically performed using DFT, often with the same functional and basis set used for geometry optimization and vibrational analysis.

The process involves first obtaining the optimized molecular geometry in a simulated solvent environment, as chemical shifts can be sensitive to solvent effects. The GIAO calculation then yields the absolute magnetic shielding for each nucleus. To obtain the chemical shifts, which are experimentally measured relative to a standard (e.g., Tetramethylsilane - TMS), the calculated shielding of the nucleus of interest is subtracted from the calculated shielding of the corresponding nucleus in TMS.

These predicted chemical shifts are highly useful for the assignment of complex NMR spectra, helping to resolve ambiguities and confirm the structure of newly synthesized compounds. The accuracy of the predictions depends on the level of theory, the inclusion of solvent effects, and conformational averaging if the molecule has significant flexibility.

Table 2: Illustrative Example of Predicted vs. Experimental NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 145.2 |

| C2 | - | 118.9 |

| C3 | 7.5 | 110.1 |

| C4 | - | 150.5 |

| C5 | - | 115.3 |

| C6 | 7.9 | 125.6 |

| Amine H | 4.5 | - |

| Amide H | 8.2 | - |

| Ethoxy CH₂ | 4.1 | 64.3 |

| Ethoxy CH₃ | 1.4 | 14.8 |

| Acetamido CH₃ | 2.1 | 24.5 |

| Ester CH₃ | 3.8 | 52.1 |

Note: This table presents hypothetical data to demonstrate how predicted NMR chemical shifts would be tabulated.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For a substituted aromatic amine like this compound, computational studies can investigate its reactivity in various transformations, such as electrophilic aromatic substitution, acylation, or oxidation.

Transition State Characterization for Key Transformations

A key aspect of studying a reaction mechanism is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Computational methods can locate these TS structures.

The process typically involves an initial guess of the TS geometry, which is then optimized using algorithms designed to find saddle points, such as the Berny algorithm. A successful TS optimization is confirmed by a frequency calculation, which should yield exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, confirming that the structure is indeed a true transition state. The Intrinsic Reaction Coordinate (IRC) method can then be used to follow the reaction path downhill from the TS to connect it to the corresponding reactants and products.

Energetic Profiles of Proposed Reaction Pathways

Once the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface have been located and optimized, their energies can be calculated to construct an energetic profile, or reaction coordinate diagram. These diagrams provide a quantitative picture of the reaction mechanism.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of Methyl 5 Acetamido 2 Amino 4 Ethoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Principles of ¹H NMR and ¹³C NMR Spectroscopy in Aromatic Systems

In ¹H and ¹³C NMR spectroscopy, the chemical shift (δ) is a fundamental parameter that indicates the electronic environment of a nucleus. researchgate.net Nuclei that are "shielded" by higher electron density resonate at a lower chemical shift (upfield), while "deshielded" nuclei affected by electron-withdrawing groups resonate at a higher chemical shift (downfield). researchgate.net

In aromatic systems, the circulation of π-electrons in the benzene (B151609) ring generates a powerful local magnetic field, known as the ring current. tsijournals.com This effect strongly deshields the protons attached to the ring, causing them to resonate at characteristically downfield chemical shifts, typically between 6.5 and 8.0 ppm. tsijournals.com The exact chemical shift of an aromatic proton is further influenced by the electronic nature of the substituents on the ring. Electron-donating groups (EDGs) like amino (-NH₂) and ethoxy (-OCH₂CH₃) increase the electron density at the ortho and para positions, causing a shielding effect (upfield shift). Conversely, electron-withdrawing groups (EWGs) like acetamido (-NHCOCH₃) and the methyl ester (-COOCH₃) decrease electron density, leading to a deshielding effect (downfield shift). chemicalbook.com

For Methyl 5-acetamido-2-amino-4-ethoxybenzoate, two protons are attached to the aromatic ring at positions C3 and C6. Their chemical shifts would be predicted by the cumulative effects of the five substituents. Similarly, the chemical shifts of the aromatic carbons, which typically resonate between 110 and 150 ppm, are influenced by these substituent effects. nih.gov

Another key principle is spin-spin coupling, where the magnetic field of one nucleus influences its neighbors, causing the splitting of NMR signals. The magnitude of this interaction is the coupling constant (J), which provides information on the number of bonds separating the coupled nuclei.

Predicted ¹H and ¹³C NMR Data

Based on the principles of substituent effects, a predicted set of NMR data for this compound is presented below.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H (C3-H) | ~6.5 - 7.0 | s | ~110 - 115 |

| Aromatic-H (C6-H) | ~7.5 - 8.0 | s | ~118 - 123 |

| -NH₂ | ~4.5 - 5.5 | br s | - |

| Acetamido -NH | ~8.0 - 9.0 | s | - |

| Ester -OCH₃ | ~3.8 - 3.9 | s | ~52 |

| Ethoxy -OCH₂CH₃ | ~4.0 - 4.2 | q | ~64 |

| Ethoxy -OCH₂CH₃ | ~1.4 - 1.5 | t | ~15 |

| Acetamido -COCH₃ | ~2.1 - 2.2 | s | ~24 |

| C1 (C-COOCH₃) | - | - | ~120 - 125 |

| C2 (C-NH₂) | - | - | ~145 - 150 |

| C4 (C-OEt) | - | - | ~150 - 155 |

| C5 (C-NHAc) | - | - | ~130 - 135 |

| Ester C=O | - | - | ~167 |

| Acetamido C=O | - | - | ~169 |

| (s = singlet, t = triplet, q = quartet, br s = broad singlet) |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously connecting the different parts of the molecule. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. chemicalbook.com For this compound, a COSY spectrum would primarily show a cross-peak between the methylene (B1212753) quartet and the methyl triplet of the ethoxy group, confirming their connectivity. The absence of cross-peaks for the two aromatic protons would confirm they are not coupled to each other (i.e., they are isolated singlets).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). An HSQC spectrum would be used to definitively assign each carbon that has a proton attached. For example, it would link the aromatic proton signal at ~7.5-8.0 ppm to its corresponding carbon at ~118-123 ppm (C6), the ester methyl proton signal to the methyl carbon at ~52 ppm, and so on for all protonated carbons.

The ester methyl protons (-OCH₃) showing a correlation to the ester carbonyl carbon (~167 ppm) and the C1 aromatic carbon.

The aromatic proton at C6 showing correlations to C4, C5, and the ester carbonyl carbon.

The methylene protons of the ethoxy group showing a strong correlation to the aromatic C4.

The acetyl methyl protons (-COCH₃) correlating to the amide carbonyl carbon (~169 ppm).

The amide proton (-NH) showing correlations to C5 and the amide carbonyl carbon.

These combined 2D NMR experiments would allow for the unequivocal assembly of the molecular structure, confirming the substitution pattern on the aromatic ring and the identity of all functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns. spectrabase.com

Ionization Techniques and Mass Analyzers

For a molecule like this compound, several ionization techniques are suitable. Electron Ionization (EI) is a high-energy method that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. Electrospray Ionization (ESI) is a softer technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination.

The resulting ions are separated by a mass analyzer, such as a quadrupole analyzer, which filters ions based on their m/z, or a Time-of-Flight (TOF) analyzer, which separates ions based on the time they take to travel a fixed distance, allowing for very high-resolution mass measurements.

Interpretation of Fragmentation Pathways

The molecular formula of this compound is C₁₂H₁₆N₂O₄, giving it a molecular weight of 252.27 g/mol . According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with this structure. chemicalbook.commdpi.com

In an EI mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 252. The fragmentation of this ion would be directed by the various functional groups, leading to the formation of more stable radical cations and neutral losses. nist.gov

Predicted Key Fragmentation Pathways:

| m/z Value | Proposed Loss | Fragment Ion Structure/Description |

| 221 | Loss of •OCH₃ (31 Da) | Cleavage of the methyl ester group. |

| 210 | Loss of ketene (B1206846) (CH₂=C=O) (42 Da) | Cleavage from the acetamido group. |

| 209 | Loss of •COCH₃ (43 Da) | Alpha-cleavage of the acetamido group. |

| 194 | Loss of •OCH₃ and HCN | Subsequent fragmentation of the amine. |

| 182 | Loss of ketene and C₂H₄ | Fragmentation involving both acetamido and ethoxy groups. |

| 167 | Complex rearrangement | Formation of a stable substituted benzoyl cation. |

Analysis of these fragmentation pathways provides corroborating evidence for the presence and connectivity of the ester, acetamido, and ethoxy groups, complementing the data obtained from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes, while Raman spectroscopy measures the inelastic scattering of monochromatic light. A vibration is IR active if it results in a change in the molecule's dipole moment, and it is Raman active if it causes a change in its polarizability.

For this compound, the combination of IR and Raman spectroscopy would provide a comprehensive profile of its functional groups.

Predicted Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Primary Amine (-NH₂) | N-H Stretch | 3500 - 3300 (two bands) | Weak |

| Secondary Amide (-NH) | N-H Stretch | 3400 - 3200 | Weak |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Strong |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |

| Ester C=O | C=O Stretch | 1740 - 1720 | Medium |

| Amide C=O (Amide I) | C=O Stretch | 1680 - 1650 | Medium |

| Aromatic C=C | C=C Stretch | 1600 - 1450 (multiple bands) | Strong |

| Amide N-H Bend (Amide II) | N-H Bend | 1570 - 1515 | Weak |

| Ester C-O Stretch | C-O Stretch | 1300 - 1150 (two bands) | Medium |

| Ether C-O Stretch | C-O-C Asymmetric Stretch | 1275 - 1200 | Medium |

| Aromatic C-H Bend | Out-of-plane bend | 900 - 675 | Weak |

The IR spectrum would be dominated by strong absorptions from the polar C=O (ester and amide) and N-H bonds. The Raman spectrum would be particularly useful for observing the non-polar aromatic C=C and C-H stretching vibrations with high intensity. The presence of all these characteristic bands would serve as definitive proof for the existence of the key functional moieties within the molecule.

Characteristic Vibrational Modes of Ester, Amide, Amino, and Ether Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, each functional group exhibits characteristic vibrational modes.

Amino Group (-NH₂): The primary aromatic amine group is characterized by two N-H stretching vibrations, typically appearing as a doublet in the 3500-3300 cm⁻¹ region. The asymmetric stretch occurs at a higher frequency than the symmetric stretch. researchgate.net An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. scribd.com

Amide Group (-NHCOCH₃): The secondary amide group shows a characteristic N-H stretching band in the 3350-3100 cm⁻¹ region. The most prominent amide absorption is the C=O stretching vibration (Amide I band), which is expected to appear strongly between 1700-1650 cm⁻¹. The N-H bending vibration (Amide II band) is typically found between 1570-1515 cm⁻¹.

Ester Group (-COOCH₃): The ester functional group is readily identified by its strong carbonyl (C=O) stretching absorption. For aromatic esters, this peak is typically observed in the 1730-1715 cm⁻¹ range. Additionally, two characteristic C-O stretching vibrations are expected: an asymmetric C-O-C stretch between 1300-1200 cm⁻¹ and a symmetric stretch between 1150-1000 cm⁻¹.

Ether Group (-OCH₂CH₃): The aromatic ether linkage will produce a characteristic asymmetric C-O-C stretching vibration, typically seen as a strong band in the 1275-1200 cm⁻¹ region. A symmetric C-O-C stretch is expected at a lower frequency, around 1075-1020 cm⁻¹.

Interactive Table 1: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch (Asymmetric & Symmetric) | 3500 - 3300 | Medium |

| Primary Amine | N-H Bend | 1650 - 1580 | Medium |

| Secondary Amide | N-H Stretch | 3350 - 3100 | Medium |

| Secondary Amide | C=O Stretch (Amide I) | 1700 - 1650 | Strong |

| Secondary Amide | N-H Bend (Amide II) | 1570 - 1515 | Medium-Strong |

| Aromatic Ester | C=O Stretch | 1730 - 1715 | Strong |

| Aromatic Ester | C-O Stretch (Asymmetric) | 1300 - 1200 | Strong |

| Aromatic Ether | C-O Stretch (Asymmetric) | 1275 - 1200 | Strong |

Analysis of Aromatic Ring Vibrations

The substituted benzene ring provides a "fingerprint" in the IR spectrum, with several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed as weak to medium bands just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). dergipark.org.tr In-plane C=C stretching vibrations of the aromatic ring usually produce a set of sharp bands of variable intensity in the 1625-1450 cm⁻¹ region. dergipark.org.tr Furthermore, the substitution pattern on the benzene ring gives rise to characteristic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can help confirm the arrangement of substituents.

Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying non-volatile organic compounds like this compound. wur.nl A reversed-phase HPLC method would be most suitable for this analysis.

In this approach, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The compound, being moderately polar, will be retained on the column and then eluted by the mobile phase. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure good separation of the main compound from any potential impurities, which may have a wide range of polarities.

Detection is commonly achieved using a photodiode array (PDA) or UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance, which is expected due to the presence of the aromatic chromophore. For quantification, a calibration curve is constructed by analyzing standard solutions of the pure compound at known concentrations. The peak area of the analyte in a sample is then compared to this curve to determine its concentration, allowing for a precise assessment of purity. mdpi.com

Interactive Table 2: Hypothetical HPLC Method Parameters

| Parameter | Condition |